CID 101282955
Description
CID 101282955 is a compound registered in the PubChem database, a comprehensive resource for chemical information managed by the National Center for Biotechnology Information (NCBI). For instance, analogous entries in PubChem (e.g., bioactive compounds in Table 3 of ) often list molecular formulas, SMILES notations, and pharmacological relevance . However, this compound’s specific attributes (e.g., chemical class, biological targets, or synthetic pathways) remain undefined in the provided sources.
Properties
CAS No. |
113762-33-7 |
|---|---|
Molecular Formula |
C6H3N4Na |
Molecular Weight |
154.108 |
IUPAC Name |
3-imino-2-($l^{2} |
InChI |
InChI=1S/C6H3N4.Na/c7-2-1-6(10)5(3-8)4-9;/h10H,1H2; |
InChI Key |
PMOYQCKUESYPLU-UHFFFAOYSA-N |
SMILES |
C(C#N)C(=N)C(=C=[N])C#N.[Na] |
Synonyms |
2-Cyano-3-imino-2-sodiopentanedinitrile |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 101282955 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 101282955 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Limited Direct Evidence
None of the provided sources explicitly describe this compound, necessitating reliance on analogous compounds and methodologies. For example:
Data Gaps and Resolution
The absence of this compound’s molecular data (e.g., mass spectra, synthetic routes) limits direct comparisons. Researchers must consult external databases like PubChem, ChEMBL, or ChemSpider for canonical SMILES, InChI keys, or bioactivity profiles.
General Framework for Comparative Studies
Structural Comparison
Hypothetical structural analogs of this compound might resemble compounds such as:
Key observations :
Functional Comparison
Functional similarity could be inferred from shared targets or pathways. For example:
- compares CID and ETD fragmentation in mass spectrometry, emphasizing analytical applications .
- correlates CID voltage with charged states in oligonucleotide analysis .

Recommendations for Future Research
Database mining : Extract this compound’s molecular descriptors (e.g., logP, polar surface area) from PubChem.
In silico modeling : Predict bioactivity using tools like SwissADME or AutoDock.
Experimental validation : Perform assays (e.g., enzyme inhibition, cytotoxicity) to compare with analogs like oscillatoxin D or betulin derivatives .
Q & A
Basic Research Questions
Q. How should I formulate a research question for studying CID 101282955 in an academic context?
- Methodological Guidance :
- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
"How does this compound modulate [specific biochemical pathway] in [cell type/organism] compared to [control/alternative compound]?" - Ensure clarity, specificity, and alignment with gaps in existing literature .
- Test the question for feasibility and relevance to avoid overly broad or unmeasurable objectives .
Q. What are key considerations for designing experiments involving this compound?
- Methodological Guidance :
- Define independent variables (e.g., concentration, exposure time) and dependent variables (e.g., enzyme activity, gene expression).
- Include controls (positive/negative, vehicle controls) and replicate experiments to ensure reproducibility .
- Detail synthesis protocols (e.g., purity verification via HPLC) and characterization methods (e.g., NMR, mass spectrometry) in the methodology section .
Q. How can I conduct a rigorous literature review for this compound?
- Methodological Guidance :
- Use aggregated search strategies (e.g., combining PubMed, Scopus, and patent databases) with keywords like "this compound AND [mechanism/application]" .
- Prioritize peer-reviewed studies and avoid unreliable sources (e.g., ) .
- Systematically categorize findings into themes (e.g., mechanistic studies, toxicity profiles) to identify gaps .
Advanced Research Questions
Q. How should I address contradictory data on this compound’s mechanism of action?
- Methodological Guidance :
- Perform meta-analysis to reconcile discrepancies, focusing on variables like experimental conditions (e.g., pH, temperature) or model systems (e.g., in vitro vs. in vivo) .
- Validate findings using orthogonal assays (e.g., kinetic assays alongside computational docking studies) .
- Document and compare methodological differences (e.g., solvent used, assay sensitivity) in supplemental materials .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Guidance :
- Use Design of Experiments (DoE) to test reaction parameters (e.g., catalyst loading, temperature) for yield optimization .
- Characterize derivatives with high-resolution mass spectrometry and X-ray crystallography to confirm structural integrity .
- Prioritize derivatives based on computational predictions (e.g., molecular dynamics simulations) before in vitro testing .
Q. How can I manage large datasets from high-throughput screening of this compound?
- Methodological Guidance :
- Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable):
- Use platforms like GitHub or Zenodo for raw data storage .
- Apply statistical tools (e.g., R, Python) for batch correction and outlier detection .
- Visualize dose-response curves and heatmaps to highlight trends .
Q. What ethical and compliance standards apply to studies involving this compound in human cell lines?
- Methodological Guidance :
- Obtain IRB approval for human-derived samples, specifying consent protocols and data anonymization .
- Adhere to OECD guidelines for in vitro toxicology (e.g., MTT assay protocols) .
- Disclose conflicts of interest and funding sources in publications .
Q. How can multi-disciplinary approaches enhance research on this compound?
- Methodological Guidance :
- Combine cheminformatics (e.g., QSAR modeling) with wet-lab validation to predict and verify biological activity .
- Collaborate with clinicians for translational studies (e.g., efficacy in patient-derived xenograft models) .
- Use systems biology tools (e.g., pathway enrichment analysis) to contextualize findings .
Key Methodological Tables
Table 1: Common Pitfalls in Research Design for this compound
Table 2: Recommended Tools for Data Analysis
| Tool | Application | Example Use Case |
|---|---|---|
| R/Python | Statistical analysis | Dose-response curve fitting |
| PyMOL | Molecular visualization | Ligand-protein docking |
| GitHub | Data management | Version control for raw datasets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


